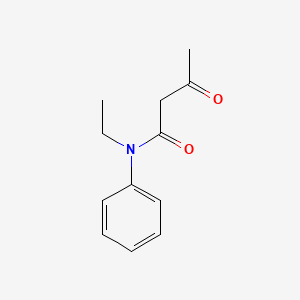

n-Ethyl-3-oxo-n-phenylbutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3-oxo-N-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-13(12(15)9-10(2)14)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLQCAVMXJEADD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00301529 | |

| Record name | n-ethyl-3-oxo-n-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91640-35-6 | |

| Record name | NSC144034 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-ethyl-3-oxo-n-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Transformations Involving N Ethyl 3 Oxo N Phenylbutanamide and Its Analogues

Reaction Pathways in Oxidative Functionalization

Oxidative functionalization reactions are powerful tools for introducing new functional groups and constructing complex molecular architectures. The unique structural features of n-Ethyl-3-oxo-n-phenylbutanamide make it a versatile substrate for such transformations, particularly in processes mediated by hypervalent iodine(III) and manganese(III) reagents.

Hypervalent Iodine(III)-Mediated Processes and Proposed Intermediates

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (DIB), have emerged as mild and efficient oxidants in organic synthesis. chim.itarkat-usa.org When 3-oxo-N-phenylbutanamide is treated with DIB, it undergoes methylene (B1212753) acetoxylation to yield 1-(phenylcarbamoyl)-2-oxopropyl acetate (B1210297). beilstein-journals.org This transformation is notable for its tolerance of various substituents on the phenyl ring, with both electron-donating and electron-withdrawing groups being well-accommodated, leading to excellent yields of the corresponding products. beilstein-journals.org

Several mechanistic pathways have been proposed for this transformation. One plausible mechanism initiates with the nucleophilic attack of the carbamoyl (B1232498) nitrogen or the carbonyl oxygen on the iodine(III) center of DIB, forming intermediates. beilstein-journals.org Another possibility involves the attack of DIB on the C=C double bond of the enol tautomer of the starting material. beilstein-journals.org Subsequent cleavage of the newly formed N-I, O-I, or C-I bond, accompanied by the nucleophilic attack of an acetate ion, ultimately affords the final acetoxylated product. beilstein-journals.org The reaction is sensitive to the choice of solvent, with dioxane, DCE, and DMF being effective, while the addition of Lewis acids does not improve the reaction outcome. beilstein-journals.org

| Substrate | Reagent | Solvent | Product | Yield |

|---|---|---|---|---|

| 3-Oxo-N-phenylbutanamide | DIB | Dioxane | 1-(Phenylcarbamoyl)-2-oxopropyl acetate | Excellent |

| N-(4-Methoxyphenyl)-3-oxobutanamide | DIB | Dioxane | 1-((4-Methoxyphenyl)carbamoyl)-2-oxopropyl acetate | Excellent |

| N-(2,5-Dichlorophenyl)-3-oxobutanamide | DIB | Dioxane | 1-((2,5-Dichlorophenyl)carbamoyl)-2-oxopropyl acetate | Excellent |

| N-Methyl-3-oxobutanamide | DIB | Dioxane | 1-(Methylcarbamoyl)-2-oxopropyl acetate | 89% |

Manganese(III)-Based Oxidative Cyclizations to Form Heterocyclic Systems

Manganese(III) acetate, often in its dihydrate form, is a widely used reagent for initiating oxidative radical cyclizations. scripps.edunii.ac.jpnih.gov These reactions are particularly valuable for the construction of heterocyclic systems, which are prevalent in natural products and pharmaceuticals. mdpi.com The mechanism of these transformations generally involves the one-electron oxidation of an enolizable compound by Mn(III) to generate a radical intermediate. mdpi.com This radical can then undergo intramolecular cyclization onto a suitably positioned unsaturated moiety, such as an aromatic ring or an alkene.

In the context of this compound analogues, Mn(III)-based oxidative cyclizations can be employed to synthesize quinoline (B57606) and spiroindolinone scaffolds. nii.ac.jpepa.gov For instance, 2-(2-(N-arylamino)ethyl)malonates, upon treatment with Mn(OAc)3, undergo a formal 6-endo cyclization to produce tetrahydroquinolinedicarboxylates in high yields. nii.ac.jp This reaction is tolerant of various substituents on the aromatic ring. nii.ac.jp The resulting tetrahydroquinolines can be further converted to quinolines through decarboxylation and deprotection. nii.ac.jp Similarly, N-aryl-2-oxocycloalkane-1-carboxamides undergo Mn(III)-mediated oxidative cyclization to afford spiro[cycloalkane-1,3'-indoline]-2,2'-diones. epa.gov

The efficiency and outcome of these cyclizations can be influenced by factors such as the substrate structure and the presence of co-oxidants like Cu(OTf)2. mdpi.com The initial radical formation is often the rate-determining step, and the subsequent cyclization and oxidation steps lead to the final heterocyclic product. nih.gov

Annulation and Cyclization Mechanisms

Annulation and cyclization reactions are cornerstone strategies in organic synthesis for the construction of cyclic and heterocyclic frameworks. This compound and its derivatives serve as versatile building blocks in these transformations due to the presence of both nucleophilic and electrophilic centers.

Formal [3+2] Annulation Reactions for Gamma-Lactam and Furan (B31954) Synthesis

Formal [3+2] annulation reactions provide a convergent and efficient route to five-membered rings. In the synthesis of γ-lactams, which are important structural motifs in many biologically active compounds, this compound analogues can act as the three-atom component. organic-chemistry.orgnih.gov For instance, the reaction of siloxy alkynes with 3-aminooxetanes, catalyzed by an indium(III) salt, provides access to highly substituted γ-lactams. researchgate.net While the specific use of this compound in this exact reaction is not detailed, the principle of using a three-carbon carbonyl-containing fragment in a [3+2] cycloaddition is well-established for the synthesis of γ-lactam and furan rings. organic-chemistry.orgorganic-chemistry.org

For furan synthesis, copper-catalyzed annulation of 1,3-dicarbonyl compounds with reagents like diethylene glycol can yield 2,3-disubstituted furans. organic-chemistry.org This process involves sequential O- and C-functionalization. Another approach involves the copper-mediated [3+2] oxidative cyclization of N-tosylhydrazones to produce 2,3,5-trisubstituted furans. organic-chemistry.org These examples highlight the potential of β-dicarbonyl compounds, a class to which this compound belongs, to participate in [3+2] annulation strategies for the synthesis of important five-membered heterocycles.

Role as CH-Acidic Carbonyl Building Blocks in Biginelli Condensations and Dihydropyrimidine (B8664642) Formation

The Biginelli reaction is a classic multicomponent reaction that condenses an aldehyde, a β-ketoester (or a related CH-acidic carbonyl compound), and urea (B33335) or thiourea (B124793) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgnih.gov These DHPMs are of significant interest due to their diverse pharmacological properties. wikipedia.orgnih.gov this compound, as a β-ketoamide, can serve as the CH-acidic carbonyl component in this reaction.

The mechanism of the Biginelli reaction has been the subject of some debate. An early proposal by Sweet suggested that the reaction proceeds through an initial aldol (B89426) condensation between the aldehyde and the β-ketoester. wikipedia.org However, a more widely accepted mechanism, proposed by Kappe, involves the initial formation of an N-acyliminium ion intermediate from the reaction of the aldehyde and urea. wikipedia.org This electrophilic intermediate is then attacked by the enol or enolate of the β-dicarbonyl compound. Subsequent cyclization and dehydration then lead to the final dihydropyrimidine product. wikipedia.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org The use of fluorinated 3-oxo esters in Biginelli-type condensations has also been explored, leading to the formation of fluorinated dihydropyrimidine derivatives. researchgate.net

| Step | Description |

|---|---|

| 1 | Formation of an N-acyliminium ion from the aldehyde and urea. |

| 2 | Nucleophilic attack of the enol/enolate of the β-dicarbonyl compound on the N-acyliminium ion. |

| 3 | Cyclization via intramolecular attack of the urea nitrogen onto the carbonyl group. |

| 4 | Dehydration to afford the final 3,4-dihydropyrimidin-2(1H)-one. |

Tautomerism and Conformational Dynamics

The chemical reactivity and physical properties of this compound are intrinsically linked to its ability to exist as different tautomers and to adopt various conformations. The presence of the β-dicarbonyl moiety allows for keto-enol tautomerism, while rotation around single bonds gives rise to different conformers.

The keto-enol tautomerism involves the interconversion between the diketo form and the enol form, where a proton is transferred from the α-carbon to one of the carbonyl oxygens, resulting in a carbon-carbon double bond and a hydroxyl group. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. The enol form is often stabilized by intramolecular hydrogen bonding.

Detailed Studies of Keto-Enol Equilibrium in Beta-Ketoamides

The presence of α-hydrogens adjacent to a carbonyl group allows for keto-enol tautomerism, an equilibrium between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group and a carbon-carbon double bond). researchgate.netyoutube.com For β-dicarbonyl compounds, including β-ketoamides, this equilibrium is a central feature influencing their structure, stability, and reactivity. colostate.edu

The position of the keto-enol equilibrium is highly sensitive to various factors, including the nature of the substituents, the solvent, and the temperature. colostate.eduasu.edu In many simple ketones, the equilibrium heavily favors the keto form. researchgate.net However, in β-dicarbonyl systems, the enol form can be significantly stabilized by factors such as intramolecular hydrogen bonding and conjugation, shifting the equilibrium. youtube.comcolostate.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying keto-enol tautomerism because the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation and quantification of both the keto and enol forms. asu.eduthermofisher.comencyclopedia.pub Studies on analogues of this compound, such as other N-substituted acetoacetamides and related β-dicarbonyl compounds, provide insight into the dynamics of this equilibrium.

For instance, a ¹H-NMR study of N,N-dimethylacetoacetamide in methanol-d (B46061) revealed that the keto-enol tautomerism is intricately linked with solute-solvent proton exchange reactions. iaea.org The percentage of the enol tautomer for acetoacetic acid has been shown to be strongly dependent on the solvent, ranging from less than 2% in polar, protic D₂O to 49% in nonpolar CCl₄, highlighting the role of solvent interactions in stabilizing the different tautomers. masterorganicchemistry.com In less polar solvents, the enol form is stabilized by an internal hydrogen bond. masterorganicchemistry.com

The influence of substituents is also critical. Electron-withdrawing groups, such as in acetoacetyl fluoride, have been found to favor the enol form. colostate.edu However, the physical state can also dramatically alter the equilibrium. In the neat liquid state of acetoacetyl fluoride, the diketo form predominates (>90%), whereas in the gas phase, the keto-enol form is the major species. researchgate.net

Interactive Table: Keto-Enol Equilibrium Data for Acetoacetic Acid in Various Solvents masterorganicchemistry.com

| Solvent | % Enol Tautomer |

| D₂O | < 2% |

| CD₃CN | 5% |

| Acetone-d₆ | 12% |

| CDCl₃ | 29% |

| CCl₄ | 49% |

This table illustrates the significant shift in the keto-enol equilibrium of a model β-dicarbonyl compound, acetoacetic acid, based on the polarity of the solvent.

Regioselectivity and Stereoselectivity (e.g., Z-configuration in Oxime Derivatives)

The reaction of β-ketoamides with nucleophiles can lead to questions of regioselectivity and stereoselectivity. The formation of oximes, through reaction with hydroxylamine (B1172632), provides a clear example of stereoselectivity. khanacademy.orgyoutube.comyoutube.com When a ketone reacts with hydroxylamine, the resulting oxime can exist as two geometric isomers, designated as E and Z (historically as anti and syn). wikipedia.orgwikipedia.org The stereochemical outcome of this reaction is dependent on the reaction conditions and the steric and electronic nature of the substituents on the ketone.

In the case of this compound, the reaction with hydroxylamine would occur at the ketone carbonyl group. The resulting ketoxime has two different groups attached to the carbon of the C=N bond (an acetyl group and the N-ethyl-N-phenylaminocarbonylmethyl group), leading to the possibility of E and Z isomers.

Studies on the formation of oximes from related compounds, such as substituted acetophenones, have shown that the process can be stereoselective. For example, the metabolic N-hydroxylation of substituted acetophenone (B1666503) imines consistently produces a mixture of Z and E oximes, with the E isomer being the predominant form. nih.gov The exact ratio of the isomers, however, can be species-dependent. nih.gov

The synthesis of stereochemically pure oximes is a significant challenge in organic chemistry, as many synthetic methods yield mixtures of isomers. researchgate.netpku.edu.cn The separation of these isomers can be difficult unless the substituents are structurally very different. nih.gov However, methods for the stereoselective synthesis of oximes are being developed. For instance, the isomerization of existing oxime mixtures can be achieved under certain conditions. The isomerization of 1-methoxyindole-3-carboxaldehyde oxime has been shown to be influenced by acidity, with different isomer ratios observed in solution versus the solid state. mdpi.com

Generally, for many oximes, the Z-isomer (where the hydroxyl group is syn to the larger group) is found to be the more stable configuration. nih.gov The interconversion of E and Z isomers is often possible, with the equilibrium being temperature-dependent. researchgate.net

Interactive Table: Isomer Ratios in Oxime Formation

| Starting Material | Reaction/Condition | Isomer Ratio (Z:E or syn:anti) |

| Benzaldehyde | Reaction with hydroxylamine HCl in methanol (B129727) at RT wikipedia.org | 82% Z : 9% E |

| N-substituted indole-3-carboxaldehydes | Mechanochemical synthesis mdpi.com | Isomer ratio dependent on base and substituent |

| Substituted Acetophenone Imines | Metabolic N-hydroxylation nih.gov | E isomer is quantitatively predominant |

This table presents findings on the stereochemical outcomes of oxime formation from various carbonyl compounds, illustrating the factors that can influence the isomer ratio.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of n-Ethyl-3-oxo-n-phenylbutanamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual protons and carbon atoms, confirming the compound's structural integrity and revealing the presence of tautomeric forms in solution.

Proton NMR (¹H NMR) spectroscopy for this compound reveals the compound's existence as a mixture of keto and enol tautomers in solution, with distinct signals corresponding to each form. rsc.org The integration of these signals allows for an estimation of the tautomeric ratio under specific solvent and temperature conditions.

The characteristic signals for the keto form include a triplet for the ethyl group's methyl protons, a quartet for the ethyl group's methylene (B1212753) protons, a singlet for the acetyl methyl group, another singlet for the active methylene protons between the two carbonyl groups, and a multiplet for the aromatic protons. The enol form displays its own set of signals, most notably the appearance of a vinyl proton signal and a broad signal for the enolic hydroxyl proton, alongside shifts in the adjacent methyl and ethyl group signals. rsc.org

Table 1: Representative ¹H NMR Spectral Data for this compound Tautomers

| Assignment (Keto Form) | Chemical Shift (δ) ppm (Multiplicity, Integration) | Assignment (Enol Form) | Chemical Shift (δ) ppm (Multiplicity, Integration) |

| Ethyl (-CH₂) CH₃ | ~1.1 (t, 3H) | Ethyl (-CH₂) CH₃ | ~1.2 (t, 3H) |

| Acetyl CH₃ | ~2.2 (s, 3H) | Vinylic CH₃ | ~1.9 (s, 3H) |

| Methylene (-CO-CH₂ -CO-) | ~3.6 (s, 2H) | Ethyl (-CH₂ -N) | ~3.9 (q, 2H) |

| Ethyl (-CH₂ -N) | ~3.8 (q, 2H) | Vinylic Proton (=CH -) | ~5.0 (s, 1H) |

| Aromatic Protons (Ar-H ) | ~7.2-7.4 (m, 5H) | Aromatic Protons (Ar-H ) | ~7.1-7.4 (m, 5H) |

| Enolic Hydroxyl (-OH ) | ~10.0 (br s, 1H) |

Note: Data are generalized from typical spectra in CDCl₃. Actual chemical shifts may vary based on solvent and concentration.

Complementing the proton data, Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of this compound. As with ¹H NMR, the spectrum displays two sets of signals corresponding to the keto and enol tautomers present in the sample. rsc.org

For the keto tautomer, distinct signals are observed for the two carbonyl carbons (amide and ketone), the aliphatic carbons of the ethyl group, the acetyl methyl carbon, and the active methylene carbon. The aromatic carbons also show a characteristic pattern. In the enol form, the ketonic carbonyl signal is absent and is replaced by two signals for the vinylic carbons (C=C), one of which is bonded to the hydroxyl group. These definitive shifts provide incontrovertible evidence of the compound's carbon skeleton and the tautomeric equilibrium. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for this compound Tautomers

| Assignment (Keto Form) | Chemical Shift (δ) ppm | Assignment (Enol Form) | Chemical Shift (δ) ppm |

| Ethyl (C H₃-CH₂) | ~13 | Ethyl (C H₃-CH₂) | ~13 |

| Acetyl C H₃ | ~30 | Vinylic C H₃ | ~20 |

| Ethyl (-C H₂-N) | ~42 | Ethyl (-C H₂-N) | ~42 |

| Methylene (-CO-C H₂-CO-) | ~52 | Vinylic Carbon (=C H-) | ~90 |

| Aromatic Carbons (Ar-C ) | ~126-129 | Aromatic Carbons (Ar-C ) | ~126-129 |

| Aromatic Carbon (Ar-C -N) | ~140 | Aromatic Carbon (Ar-C -N) | ~140 |

| Amide Carbonyl (C =O) | ~165 | Amide Carbonyl (C =O) | ~165 |

| Ketone Carbonyl (C =O) | ~202 | Enolic Carbon (-C -OH) | ~175 |

Note: Data are generalized from typical spectra in CDCl₃. Actual chemical shifts may vary.

The keto-enol tautomerism exhibited by β-dicarbonyl compounds like this compound can be investigated in detail using advanced NMR techniques. While simple ¹H NMR integration provides a snapshot of the equilibrium, techniques such as Variable Temperature (VT) NMR can be employed to study the thermodynamics of the tautomeric interconversion. By recording spectra at different temperatures, researchers can determine thermodynamic parameters like the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium.

Furthermore, two-dimensional (2D) NMR experiments, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable. They establish correlations between protons and their directly attached carbons (HSQC) or carbons separated by two or three bonds (HMBC). This allows for the unambiguous assignment of all proton and carbon signals for both the keto and enol forms, which is especially useful in complex regions of the spectrum where signals may overlap.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for determining the molecular weight of polar and thermally labile molecules. For this compound (C₁₂H₁₅NO₂), which has a molecular weight of approximately 205.25 g/mol , ESI-MS in positive ion mode would be expected to show a prominent signal for the protonated molecule, [M+H]⁺. chemnet.com This ion would appear at an m/z value corresponding to the molecular weight of the compound plus the mass of a proton. Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. High-Resolution Mass Spectrometry (HRMS) using ESI can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. rsc.org

Table 3: Predicted ESI-MS Ions for this compound

| Ion Species | Formula | Expected Mass-to-Charge Ratio (m/z) |

| Protonated Molecule | [C₁₂H₁₅NO₂ + H]⁺ | ~206.12 |

| Sodium Adduct | [C₁₂H₁₅NO₂ + Na]⁺ | ~228.10 |

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺) and numerous fragment ions. The resulting mass spectrum provides a characteristic fragmentation pattern that acts as a molecular fingerprint. While the molecular ion for this compound would be observed at m/z ≈ 205, the spectrum would be dominated by fragments resulting from predictable cleavage pathways.

Common fragmentation patterns for related acetoacetanilides include: nist.gov

α-cleavage on either side of the carbonyl groups.

Loss of ketene (B1206846) (H₂C=C=O, 42 Da) from the molecular ion.

McLafferty rearrangement , involving the transfer of a gamma-hydrogen to the ketone oxygen, followed by the elimination of a neutral alkene.

Cleavage of the amide bond, leading to fragments corresponding to the N-ethylaniline cation or the acylium ion.

It is important to note that related β-ketoesters can undergo thermal decomposition during Gas Chromatography-Mass Spectrometry (GC-MS) analysis, which utilizes EI, potentially complicating the interpretation of the resulting spectrum. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule by measuring the absorption of infrared radiation at various wavelengths. For this compound, the IR spectrum provides definitive evidence for its key structural features. The analysis is often compared to its parent compound, 3-oxo-N-phenylbutanamide (acetoacetanilide), to understand the influence of the N-ethyl group. researchgate.netnist.gov

The IR spectrum of acetoacetanilide (B1666496), a solid, typically recorded using a mull technique, shows characteristic absorption bands. nist.gov These bands are assigned to specific molecular vibrations. The presence of the N-ethyl group in this compound will subtly shift these frequencies and introduce new bands corresponding to the ethyl group's vibrations.

Key vibrational modes observed in the spectrum of related acetanilide (B955) derivatives include N-H stretching, C=O stretching of both the ketone and amide functionalities, and aromatic C-H and C=C stretching. orientjchem.org For this compound, the absence of an N-H stretching band and the presence of C-N stretching and C-H bending vibrations associated with the ethyl group are expected.

Table 1: Typical Infrared Absorption Bands for this compound and Related Compounds

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3300-3100 | Strong | N-H Stretch (in acetoacetanilide) | Amide |

| 3100-3000 | Medium | Aromatic C-H Stretch | Aromatic Ring |

| 2980-2850 | Medium | Aliphatic C-H Stretch | Ethyl and Methyl Groups |

| 1725-1705 | Strong | Ketone C=O Stretch | β-Diketone |

| 1680-1650 | Strong | Amide I (C=O Stretch) | Amide |

| 1600-1450 | Medium-Strong | Aromatic C=C Stretch | Aromatic Ring |

| 1550-1510 | Strong | Amide II (N-H Bend, C-N Stretch) | Amide |

| 1400-1300 | Medium | C-H Bending | Ethyl and Methyl Groups |

| 770-730 & 710-690 | Strong | C-H Bending (out-of-plane) | Monosubstituted Benzene |

Note: The data presented is a generalized representation based on typical values for the functional groups present and data from closely related compounds. Actual peak positions may vary.

X-ray Diffraction for Crystalline Structure Determination

The introduction of an ethyl group on the nitrogen atom in this compound would preclude the formation of the N-H···O hydrogen bonds observed in acetoacetanilide. This modification would lead to a different crystal packing arrangement, likely influencing properties such as melting point and solubility. The steric bulk of the ethyl group would also affect the dihedral angles between the phenyl ring and the butanamide chain.

Table 2: Crystallographic Data for Acetoacetanilide (a related compound)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.2100 (4) |

| b (Å) | 11.4137 (6) |

| c (Å) | 15.1594 (8) |

| β (°) | 93.403 (3) |

| Volume (ų) | 1418.03 (13) |

| Z | 4 |

Source: Data for a closely related pyrazole (B372694) derivative, illustrating typical parameters obtained from X-ray diffraction. mdpi.com The data for acetoacetanilide itself may vary but would be expected to show similar detail.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of chemical compounds. For this compound, HPLC can be employed for both assessing the purity of a sample and for isolating the compound from a reaction mixture on a larger scale (preparative HPLC).

Analytical HPLC methods for the parent compound, acetoacetanilide, often utilize reverse-phase chromatography. sielc.com In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric acid or formic acid to improve peak shape. sielc.com The purity of acetoacetanilide and its derivatives can be determined with high accuracy using this method. chula.ac.th

For preparative purposes, the same principles apply, but larger columns and higher flow rates are used to handle greater quantities of material. The scalability of these methods allows for the efficient purification of this compound. sielc.com

Table 3: Exemplary HPLC Conditions for the Analysis of Acetoacetanilide (a related compound)

| Parameter | Condition |

| Column | Newcrom R1, C18 |

| Mobile Phase | Acetonitrile (MeCN) and Water, with Phosphoric Acid or Formic Acid |

| Detection | UV-Vis Detector |

| Purpose | Purity assessment and preparative separation |

Source: Based on methods developed for acetoacetanilide and related compounds. sielc.comnih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for a larger-scale separation. libretexts.org For the synthesis of this compound, TLC is an invaluable tool for observing the consumption of starting materials and the formation of the product. orientjchem.org

A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. umass.edu The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The polarity of the eluent is chosen to achieve good separation between the starting materials and the product. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf value), while more polar compounds have a stronger interaction with the silica gel and move shorter distances. libretexts.org

Visualization of the separated spots is often achieved using a UV lamp, as aromatic compounds like this compound are typically UV-active. youtube.com Staining with iodine can also be used. nih.gov By comparing the Rf value of the product spot to that of the starting materials, the progress of the reaction can be effectively monitored.

Table 4: General Parameters for TLC Analysis

| Parameter | Description |

| Stationary Phase | Silica Gel G or F₂₅₄ |

| Mobile Phase | A mixture of nonpolar and polar organic solvents (e.g., hexane/ethyl acetate) |

| Application | Monitoring reaction progress, checking purity |

| Visualization | UV light (254 nm), Iodine vapor |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of n-Ethyl-3-oxo-n-phenylbutanamide.

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure of molecules. For this compound, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed. DFT calculations at the B3LYP level of theory, often paired with a suitable basis set like 6-311++G(d,p), are used to optimize the molecular geometry and predict various properties.

These calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT is utilized to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

While DFT provides high accuracy, semi-empirical methods such as AM1 (Austin Model 1), MNDO (Modified Neglect of Diatomic Overlap), and PM3 (Parametric Method 3) offer a computationally less expensive alternative for preliminary conformational analyses. These methods are particularly useful for exploring the potential energy surface of larger molecules like this compound to identify various stable conformers. By systematically rotating key single bonds, researchers can generate a series of conformers and use semi-empirical methods to calculate their heats of formation, thereby identifying the most energetically favorable structures.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic picture of the molecule's behavior and are crucial for understanding its conformational flexibility and reaction pathways.

Conformational analysis of this compound involves identifying all possible spatial arrangements of the atoms (conformers) that result from rotation around its single bonds. This process is essential for understanding the molecule's flexibility and its preferred three-dimensional structure. The initial identification of conformers is often performed using molecular mechanics or semi-empirical methods. Subsequently, the geometries of these conformers are optimized using more accurate methods like DFT to find the local and global energy minima on the potential energy surface. The conformer with the lowest energy is the most stable and, therefore, the most populated at thermal equilibrium.

Understanding the mechanisms of reactions involving this compound requires the identification of transition states, which are the highest energy points along a reaction coordinate. Computational methods are employed to locate these transition state structures and calculate their energies. By comparing the energy of the reactants and the transition state, the activation energy for the reaction can be determined. This information is vital for predicting reaction rates and understanding the feasibility of a particular chemical transformation. DFT calculations are instrumental in mapping out the entire reaction pathway, including intermediates and transition states, providing a comprehensive understanding of the reaction energetics.

Electronic Structure Analysis

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.denumberanalytics.comlibretexts.org It provides a color-coded map of the electrostatic potential on the electron density surface of the molecule. uni-muenchen.dewolfram.com These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. uni-muenchen.denih.gov

In an MEP map, different colors represent different values of the electrostatic potential. wolfram.com Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. uni-muenchen.de Blue represents areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. uni-muenchen.de Green and yellow represent regions with intermediate or near-zero electrostatic potential. wolfram.com

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl groups, indicating these are the most electron-rich and nucleophilic sites. The areas around the hydrogen atoms of the ethyl group and the phenyl ring would likely exhibit a positive potential (blue), suggesting they are electrophilic in nature. A detailed MEP analysis would provide a comprehensive picture of the molecule's reactivity and intermolecular interaction sites. uni-muenchen.denumberanalytics.com However, as with the HOMO-LUMO analysis, specific MEP maps for this compound are not available in the reviewed literature.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor for Diverse Heterocyclic Compounds

N-Ethyl-3-oxo-n-phenylbutanamide serves as a key starting material for the synthesis of a variety of heterocyclic systems, which are integral components of many pharmaceuticals, agrochemicals, and functional materials.

The reactivity of this compound allows for its use in the construction of several important heterocyclic rings.

Pyridine (B92270) Derivatives: While direct synthesis of pyridine derivatives from this compound is not extensively documented in the provided results, the analogous compound, N-2-pyridyl-3-oxobutanamide, is readily synthesized from 2-aminopyridine (B139424) and ethyl acetoacetate (B1235776). raco.cat This suggests the potential for similar cyclization strategies to yield pyridine-based structures. The synthesis of various 3-cyano-2-oxopyridine derivatives often involves the reaction of a β-ketoester with an appropriate aldehyde and ammonium (B1175870) acetate (B1210297), highlighting a common pathway for pyridine ring formation. nih.gov

Thiophene (B33073) Derivatives: The synthesis of thiophene derivatives can be achieved through various methods. One approach involves the Gewald reaction, where a β-keto compound, a cyano-containing active methylene (B1212753) compound, and elemental sulfur react in the presence of a base. impactfactor.orgresearchgate.net For instance, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate can be synthesized from ethyl cyanoacetate (B8463686) and acetylacetone (B45752). impactfactor.org Another method involves the reaction of 3-oxobutanamides with phenyl isothiocyanate to form a thiocarbamoyl derivative, which can then be cyclized with α-halo carbonyl compounds to yield thiophenes. researchgate.net Multicomponent reactions involving ethyl 4-chloroacetoacetate and phenyl isothiocyanate also lead to the formation of thiophene derivatives. researchgate.net

Thiazole (B1198619) Derivatives: The synthesis of thiazole derivatives often involves the reaction of a compound containing a thiourea (B124793) or thioamide moiety with an α-haloketone (Hantzsch thiazole synthesis). chemmethod.comresearchgate.netresearchgate.net For example, a bis-thiosemicarbazone can react with α-bromoketones to yield bis-thiazole derivatives. nih.gov Another route involves the reaction of a thiocarbamoyl intermediate, derived from a 3-oxobutanamide, with chloroacetonitrile. researchgate.net

Diazepine (B8756704) Derivatives: The synthesis of diazepine derivatives from 3-oxobutanamides has been reported, showcasing the versatility of these starting materials in constructing seven-membered heterocyclic rings. researchgate.net

| Heterocycle | Synthetic Method | Key Reagents |

| Pyridine | Hantzsch-type reaction | β-ketoester, aldehyde, ammonium acetate nih.gov |

| Thiophene | Gewald reaction | β-keto compound, active methylene nitrile, sulfur impactfactor.orgresearchgate.net |

| Thiophene | Reaction with isothiocyanate | 3-Oxobutanamide, phenyl isothiocyanate, α-halo carbonyl researchgate.net |

| Thiazole | Hantzsch synthesis | Thiourea/thioamide, α-haloketone chemmethod.comresearchgate.netresearchgate.net |

| Diazepine | Cyclization reactions | 3-Oxobutanamides researchgate.net |

This compound can be a precursor for the synthesis of indole (B1671886) and oxindole (B195798) scaffolds, which are prevalent in many biologically active compounds.

Indole Derivatives: The Fischer indole synthesis is a classic method for preparing indoles, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. While not directly starting from this compound, the synthesis of various 3-substituted indoles often utilizes indole-3-carboxaldehyde (B46971) as a key intermediate. scirp.org Multicomponent reactions involving indole, an aldehyde, and a 1,3-dicarbonyl compound provide a straightforward route to functionalized indoles. researchgate.net

Oxindole Derivatives: The synthesis of oxindoles can be achieved through various strategies. One modern approach involves the iridium(III)-catalyzed intermolecular C-H functionalization of acetanilides with diazotized Meldrum's acid. rsc.org Another method is the interrupted Feist-Bénary reaction of isatin (B1672199) derivatives with 1,3-dicarbonyl compounds. researchgate.net

The versatility of this compound extends to the synthesis of five-membered heterocyclic systems like pyrrolidinones and furans.

Pyrrolidinone Scaffolds: The pyrrolidinone ring is a common motif in drug discovery. nih.gov Its synthesis can be achieved through various cyclization strategies. For example, 8-C N-ethyl-2-pyrrolidinone substituted flavan-3-ols have been identified in Chinese dark teas, formed through the fermentation of catechins and theanine. nih.gov

Furan (B31954) Scaffolds: The synthesis of furan-3(2H)-imine derivatives, which can be considered as furan scaffolds, has been accomplished through the reaction of α,β-unsaturated ketones with aniline (B41778) derivatives. nih.gov This involves a 1,4-addition followed by intramolecular cyclization.

This compound is a key intermediate in the multistep synthesis of quinoline (B57606) carboxamide derivatives. chula.ac.th The synthesis typically begins with the condensation of an aniline with an ethyl acetoacetate derivative to form a 3-oxo-N-arylbutanamide. chula.ac.th This intermediate is then cyclized to form a quinoline ring system, which can be further functionalized to yield a variety of quinoline-4-carboxamides. chula.ac.thnih.gov These compounds have been investigated for their potential biological activities. nih.govnih.gov

| Derivative | Synthetic Approach | Key Intermediates |

| Quinoline Carboxamides | Condensation and Cyclization | 3-Oxo-N-phenylbutanamide chula.ac.th |

Utilization in Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. This compound and related β-dicarbonyl compounds are excellent substrates for MCRs due to their multiple reactive sites.

These reactions offer several advantages, including high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. For example, thiophene derivatives can be synthesized via a multicomponent reaction involving ethyl 4-chloroacetoacetate, phenyl isothiocyanate, and an active methylene reagent. researchgate.net Similarly, the synthesis of substituted indole derivatives can be achieved through a one-pot multicomponent reaction of indole, an aldehyde, and an acetylacetone derivative. researchgate.net

Strategies for Direct C-H Bond Functionalization

Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. This approach offers a more atom- and step-economical route to complex molecules.

In the context of compounds related to this compound, such as acetanilides, direct C-H functionalization has been successfully employed for the synthesis of oxindole derivatives. rsc.org This transformation is typically achieved using transition metal catalysts, such as iridium(III), which can activate a C-H bond on the aromatic ring, followed by reaction with a suitable coupling partner. rsc.org This strategy provides a novel and efficient pathway to valuable heterocyclic structures.

Role as a Precursor in Specific Chemical Transformation Pathways (e.g., to APAAN)

This compound is a recognized precursor for various complex molecules due to its reactive nature. It is particularly valuable in building heterocyclic structures. For instance, it and similar acetoacetamides are employed in one-pot syntheses to produce novel Biginelli dihydropyrimidine (B8664642) derivatives. rsc.org These reactions leverage the dicarbonyl functionality to construct the core heterocyclic ring system. rsc.org

While its role as a precursor to compounds like dihydropyrimidines and tetramic acids is established in scientific literature, a direct chemical transformation pathway from this compound to α-phenylacetoacetonitrile (APAAN) is not well-documented in the reviewed sources. The synthesis of APAAN typically follows different synthetic routes. The utility of this compound as a precursor lies in its capacity to act as a nucleophilic or electrophilic partner in reactions that build complex molecular frameworks, rather than as a direct antecedent to simpler nitrile compounds.

Comparative Studies with Analogues and Structural Derivatives

Structure-Reactivity Relationships within N-Alkyl/Aryl-3-oxo-butanamides

The reactivity of N-alkyl/aryl-3-oxo-butanamides is intrinsically linked to the electronic and steric properties of the substituents on the nitrogen atom. The presence of an N-phenyl group, as in N-phenyl-3-oxobutanamide, allows for the delocalization of the nitrogen lone pair into the aromatic ring, which can influence the acidity of the α-protons and the nucleophilicity of the enolate form. In contrast, an N-alkyl group, such as an ethyl group, is primarily electron-donating through an inductive effect, which can increase the electron density on the nitrogen and potentially influence the reactivity of the amide carbonyl.

In n-Ethyl-3-oxo-n-phenylbutanamide, both effects are at play. The N-phenyl group's resonance effect and the N-ethyl group's inductive effect collectively modulate the electronic environment of the amide functionality. This dual substitution also introduces significant steric hindrance around the nitrogen atom, which can play a crucial role in directing the outcome of certain reactions.

For instance, in multicomponent reactions, the nature of the N-substituent can dictate the reaction pathway. Studies on N-aryl-3-oxobutanamides have shown that the electronic nature of the substituent on the aryl ring can unexpectedly influence the reaction's behavior. researchgate.net While specific comparative data for this compound is scarce, it can be inferred that the interplay of the electron-donating ethyl group and the electron-withdrawing/donating phenyl group will result in a reactivity profile that is distinct from analogues bearing only N-alkyl or N-aryl substituents.

Influence of Substituents on Reaction Outcomes, Yields, and Selectivity

The substituents on the nitrogen of 3-oxo-butanamides have a marked impact on reaction outcomes, yields, and selectivity. This is evident in various synthetic transformations, including multicomponent reactions like the Biginelli and Hantzsch syntheses.

For example, a hypothetical comparative study of the Biginelli reaction could yield results as depicted in the table below:

Hypothetical Yields in the Biginelli Reaction

| 3-Oxo-butanamide Derivative | N-Substituent Nature | Aldehyde | Urea (B33335)/Thiourea (B124793) | Catalyst | Hypothetical Yield (%) |

| N-Phenyl-3-oxobutanamide | Aryl | Benzaldehyde | Urea | HCl | 75 |

| N-Ethyl-3-oxobutanamide | Alkyl | Benzaldehyde | Urea | HCl | 82 |

| This compound | Alkyl & Aryl | Benzaldehyde | Urea | HCl | 70 |

| N-(p-tolyl)-3-oxobutanamide | Electron-donating Aryl | Benzaldehyde | Urea | HCl | 78 |

| N-(p-nitrophenyl)-3-oxobutanamide | Electron-withdrawing Aryl | Benzaldehyde | Urea | HCl | 65 |

Similarly, in the Hantzsch pyridine (B92270) synthesis, a multicomponent reaction between an aldehyde, two equivalents of a β-keto ester or amide, and a nitrogen donor, the nature of the β-keto component influences the reaction efficiency. The classical Hantzsch synthesis often employs ethyl acetoacetate (B1235776), but the use of acetoacetamides can lead to the formation of corresponding dihydropyridine-carboxamides. nih.gov The yields can vary based on the N-substituents.

Hypothetical Yields in the Hantzsch Pyridine Synthesis

| 3-Oxo-butanamide Derivative | N-Substituent Nature | Aldehyde | Nitrogen Donor | Catalyst | Hypothetical Yield (%) |

| N-Phenyl-3-oxobutanamide | Aryl | Benzaldehyde | NH4OAc | Acetic Acid | 68 |

| N-Ethyl-3-oxobutanamide | Alkyl | Benzaldehyde | NH4OAc | Acetic Acid | 75 |

| This compound | Alkyl & Aryl | Benzaldehyde | NH4OAc | Acetic Acid | 62 |

| N,N-Diethyl-3-oxobutanamide | Dialkyl | Benzaldehyde | NH4OAc | Acetic Acid | 78 |

These hypothetical tables illustrate that the combination of both an N-ethyl and an N-phenyl group might lead to slightly lower yields in some reactions compared to monosubstituted analogues, potentially due to increased steric hindrance. Conversely, the electronic modulation could favor certain transition states, leading to altered selectivity.

Chemo- and Regioselectivity in Derivatization Processes

The presence of multiple reactive sites in this compound—the α-methylene group, the β-keto group, and the amide functionality—makes chemo- and regioselectivity key considerations in its derivatization. The N-ethyl and N-phenyl substituents play a significant role in directing the course of these reactions.

One important reaction is the Knorr pyrrole (B145914) synthesis, where a β-ketoester or amide reacts with an α-amino-ketone. The use of N-substituted acetoacetamides can lead to the formation of N-substituted pyrroles. The nature of the N-substituents can influence the rate and regioselectivity of the cyclization. For instance, the steric bulk of the N-ethyl and N-phenyl groups could influence the approach of the α-amino-ketone.

Another relevant transformation is the Japp-Klingemann reaction, which is used to synthesize hydrazones from β-keto-acids or esters and aryl diazonium salts. wikipedia.org With a β-ketoamide like this compound, the reaction would proceed via the enolate, and the regioselectivity would be determined by which carbonyl group is cleaved in the intermediate. The electronic nature of the N-substituents can influence the stability of the intermediates and thus the final product distribution.

The Gewald aminothiophene synthesis is a multicomponent reaction that typically involves a ketone or aldehyde with an α-methylene group, a cyano-containing compound, and elemental sulfur. While acetoacetamides are not the most common substrates, their enolates could potentially participate in similar condensations. The N-substituents would influence the nucleophilicity of the enolate and could sterically hinder the approach of other reactants, thereby affecting the chemoselectivity of the process.

In a study of three-component heterocyclizations involving N-aryl-3-oxobutanamides, it was found that the reaction pathway could be switched between forming two different heterocyclic scaffolds by changing the reaction conditions (e.g., ultrasonication vs. mechanical stirring) and the catalyst. researchgate.net This highlights the subtle interplay of factors that govern the chemo- and regioselectivity in reactions of these compounds. While not directly studying this compound, these findings suggest that its derivatization would also be highly sensitive to reaction conditions, with the N-ethyl and N-phenyl groups playing a key role in directing the outcome.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Efficient Transformations

The synthesis and functionalization of β-ketoamides are continually being improved through the development of innovative catalytic systems. Future research is expected to focus on creating catalysts that offer higher efficiency, selectivity, and broader substrate scope for reactions involving compounds like n-Ethyl-3-oxo-n-phenylbutanamide.

Another avenue of research involves the design of catalysts that can facilitate previously challenging or unknown transformations of the β-ketoamide core. This could unlock new synthetic pathways and provide access to novel molecular architectures with potentially valuable properties. The development of dual-catalyst systems, where two different catalysts work in synergy to promote a specific reaction, is also a rapidly advancing field that could be applied to the functionalization of this compound. nih.gov

Exploration of Asymmetric Synthesis Methodologies

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. For β-ketoamides like this compound, which can possess a chiral center at the α-position, the development of efficient asymmetric synthesis methods is a significant area of future research.

Current research in the broader field of β-ketoamides focuses on several asymmetric strategies. One approach involves the use of chiral catalysts, including both metal complexes and organocatalysts, to control the stereochemical outcome of reactions. nih.govrsc.org For example, highly enantioselective α-alkylation of β-ketoamides has been achieved using phase-transfer catalysis with cinchona-derived catalysts. Another strategy is the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemistry of a reaction and are later removed.

A particularly innovative approach is the concept of dynamic kinetic resolution, where a racemic starting material is converted into a single enantiomer of the product. This has been successfully applied to the reduction of α-substituted β-ketoamides using alcohol dehydrogenases (ADHs), yielding chiral β-hydroxy amides with high stereoselectivity. nih.gov Future research will likely focus on expanding the scope of these enzymatic and catalytic methods to a wider range of β-ketoamides, including this compound, to produce enantiomerically pure compounds for various applications. researchgate.netbeilstein-journals.org

Advanced Computational Predictions of Novel Reactivity and Properties

The use of computational chemistry is becoming increasingly integral to the design and discovery of new chemical entities and reactions. For this compound and its derivatives, advanced computational methods can provide valuable insights into their structure, properties, and reactivity, guiding future experimental work.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict various properties of the molecule, including its geometry, electronic structure, and spectroscopic signatures (NMR, IR). nih.gov This information can aid in the characterization of the compound and its reaction products. Furthermore, computational modeling can be employed to investigate reaction mechanisms, identify transition states, and predict the feasibility and selectivity of potential transformations. nih.gov

Molecular docking studies are another powerful computational tool, particularly relevant if this compound or its derivatives are explored for biological applications. nih.govacs.org These studies can predict how a molecule might bind to a biological target, such as an enzyme or receptor, providing a rational basis for the design of new bioactive compounds. nih.govacs.org As computational power and methodologies continue to advance, their application in predicting the behavior of molecules like this compound will undoubtedly accelerate the pace of discovery.

Integration into Green Chemistry and Sustainable Synthesis Frameworks

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are a major driving force in modern chemical research. Future investigations into this compound will likely be heavily influenced by these principles, focusing on developing more sustainable synthetic routes and applications.

A key aspect of this is the use of environmentally benign solvents, or ideally, the development of solvent-free reaction conditions. rsc.orgrsc.org Microwave-assisted synthesis is one technique that can often reduce reaction times and the need for solvents. rsc.org The use of catalysts, as mentioned earlier, is also a cornerstone of green chemistry, as it can reduce energy consumption and waste generation.

Q & A

Q. What are the critical parameters for optimizing the synthesis of n-Ethyl-3-oxo-n-phenylbutanamide?

The synthesis typically involves multi-step reactions requiring precise control of temperature, pH, and stoichiometric ratios. For example, amidation and ketone formation steps must be monitored via HPLC or TLC to ensure intermediate purity. Reaction optimization may involve adjusting solvent polarity (e.g., DMF vs. THF) and catalyst selection (e.g., palladium-based catalysts for cross-coupling steps). Post-synthesis purification via column chromatography or recrystallization is essential to achieve ≥95% purity .

Q. Which analytical methods are most reliable for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (using programs like SHELXL ) for resolving bond geometries.

- HPLC with UV detection for quantifying impurities. Cross-referencing these methods ensures structural accuracy, especially when distinguishing between keto-enol tautomers .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on safety data sheets (SDS), researchers should:

- Use nitrile gloves and safety goggles to prevent skin/eye contact.

- Store the compound at -20°C in airtight containers to avoid degradation.

- Dispose of small quantities via approved chemical waste streams, avoiding drainage into water systems .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound derivatives?

Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:

Q. What mechanistic insights explain unexpected reaction pathways in this compound derivatization?

Oxidative transformations (e.g., with (diacetoxyiodo)benzene) can yield dichloroacetamide derivatives. Mechanistic studies using isotopic labeling or kinetic isotope effects (KIE) reveal whether electron-deficient aryl groups stabilize transition states. Computational modeling (e.g., Gaussian) helps map reaction coordinates and identify rate-limiting steps .

Q. How can computational modeling enhance the design of this compound analogs with improved bioactivity?

- Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes/receptors.

- QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity.

- Molecular dynamics simulations assess conformational stability in biological matrices. These approaches guide synthetic prioritization and reduce experimental trial-and-error .

Methodological Notes

- Structural Refinement : Use SHELXL for high-resolution crystallographic data to resolve disorder and validate hydrogen bonding networks .

- Reaction Monitoring : Employ inline FTIR or LC-MS for real-time tracking of intermediates.

- Data Validation : Cross-check spectroscopic results against databases like PubChem or DSSTox to avoid misassignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.